molecular formula C16H25NO B1649894 PCEEA CAS No. 1072895-05-6

PCEEA

Cat. No.: B1649894
CAS No.: 1072895-05-6
M. Wt: 247.38
InChI Key: PRQVCBDFWYTXDD-UHFFFAOYSA-N
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Description

PCEEA is a compound belonging to the arylcyclohexylamine class. This class of compounds is known for its diverse pharmacological properties, including analgesic and anesthetic effects. The compound is structurally related to phencyclidine, a well-known dissociative anesthetic.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PCEEA typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 1-phenylcyclohexanol. This intermediate is then reacted with ethyl bromoacetate to yield this compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

large-scale synthesis would likely involve similar reaction steps with optimization for yield and purity, including the use of continuous flow reactors and advanced purification techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

PCEEA undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products

Scientific Research Applications

PCEEA has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex arylcyclohexylamine derivatives.

    Biology: Studied for its effects on neurotransmitter systems, particularly its interaction with NMDA receptors.

    Medicine: Investigated for its potential analgesic and anesthetic properties.

    Industry: Utilized in the development of new pharmacological agents

Mechanism of Action

The compound exerts its effects primarily through its interaction with the NMDA receptor, a subtype of glutamate receptor. By binding to this receptor, it inhibits the influx of calcium ions, thereby modulating neurotransmitter release and neuronal excitability. This mechanism is similar to that of phencyclidine and other arylcyclohexylamines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PCEEA is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other arylcyclohexylamines. These differences can influence its potency, duration of action, and side effect profile .

Properties

CAS No.

1072895-05-6

Molecular Formula

C16H25NO

Molecular Weight

247.38

IUPAC Name

N-(2-ethoxyethyl)-1-phenylcyclohexan-1-amine

InChI

InChI=1S/C16H25NO/c1-2-18-14-13-17-16(11-7-4-8-12-16)15-9-5-3-6-10-15/h3,5-6,9-10,17H,2,4,7-8,11-14H2,1H3

InChI Key

PRQVCBDFWYTXDD-UHFFFAOYSA-N

SMILES

CCOCCNC1(CCCCC1)C2=CC=CC=C2

Canonical SMILES

CCOCCNC1(CCCCC1)C2=CC=CC=C2

Synonyms

N-(1-phenylcyclohexyl)-2-ethoxyethanamine
PCEEA cpd

Origin of Product

United States

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